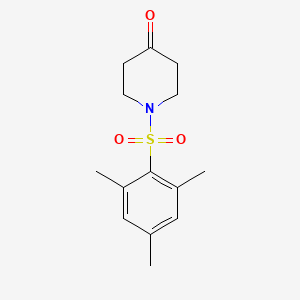

1-(Mesitylsulfonyl)piperidin-4-one

説明

BenchChem offers high-quality 1-(Mesitylsulfonyl)piperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Mesitylsulfonyl)piperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3S/c1-10-8-11(2)14(12(3)9-10)19(17,18)15-6-4-13(16)5-7-15/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJETYOAYDFXNCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(=O)CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Synthetic Methodology of 1-(Mesitylsulfonyl)piperidin-4-one: A Technical Guide

Executive Summary

1-(Mesitylsulfonyl)piperidin-4-one is a highly specialized, sterically hindered sulfonamide intermediate critical to the development of targeted anticancer therapeutics. Most notably, it serves as the core scaffold for TASIN (Truncating Adenomatous Polyposis Coli Selective Inhibitor) analogues, which are engineered to selectively induce cell death in colorectal cancer lines harboring APC mutations.

This whitepaper provides an in-depth, self-validating technical guide for drug development professionals and synthetic chemists. It details the causality behind its synthetic workflow, establishes rigorous step-by-step protocols, and provides a comprehensive mapping of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts.

Pharmacological Context & Structural Causality

The architectural design of 1-(Mesitylsulfonyl)piperidin-4-one is not arbitrary. In the synthesis of TASIN-1 analogues, the choice of the mesityl (2,4,6-trimethylphenyl) group over standard tosyl or phenylsulfonyl protecting groups is driven by strict steric requirements.

As demonstrated in the foundational structure-activity relationship (SAR) studies by , the bulky ortho-methyl groups of the mesityl moiety restrict rotation around the S–N bond. This conformational locking forces the molecule into a specific 3D geometry required to occupy the hydrophobic pocket of the Emopamil Binding Protein (EBP), an enzyme critical to distal cholesterol biosynthesis. Inhibiting this pathway selectively triggers apoptosis in APC-mutated cancer cells.

Synthetic Workflow & Experimental Protocols

The synthesis of 1-(Mesitylsulfonyl)piperidin-4-one relies on the nucleophilic substitution ( SN2 ) of mesitylsulfonyl chloride by the secondary amine of piperidin-4-one.

Visual Workflow

Synthetic workflow and purification of 1-(Mesitylsulfonyl)piperidin-4-one.

Step-by-Step Methodology

This protocol is designed as a self-validating system to ensure maximum yield and purity, as adapted from the patent literature ().

-

Reaction Setup: Suspend piperidin-4-one hydrochloride (1.0 eq, 10 mmol) in anhydrous dichloromethane (CH 2 Cl 2 , 50 mL) under an inert argon atmosphere.

-

Base Addition (Causality Check): Cool the suspension to 0 °C using an ice bath. Add triethylamine (TEA) (2.5 eq, 25 mmol) dropwise.

-

Causality: TEA serves a dual purpose. It liberates the free secondary amine from the hydrochloride salt and acts as a non-nucleophilic acid scavenger for the HCl generated during sulfonylation. The 0 °C environment is critical to suppress the exothermic self-condensation (aldol-type reactions) of the piperidone ring under basic conditions.

-

-

Electrophile Addition: Add 2,4,6-trimethylbenzenesulfonyl chloride (1.1 eq, 11 mmol) portion-wise over 10 minutes to prevent localized heating.

-

Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor conversion via TLC (Hexanes/EtOAc 1:1).

-

Aqueous Workup: Quench the reaction with saturated aqueous NaHCO 3 (30 mL). Extract the aqueous layer with CH 2 Cl 2 (2 × 20 mL).

-

Causality: The mild base NaHCO 3 neutralizes residual acid and dissolves TEA-HCl salts without hydrolyzing the newly formed sulfonamide bond.

-

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure. Purify via flash column chromatography (SiO 2 , 1:19 MeOH:CH 2 Cl 2 ) to yield the product as a white solid (mp 102–105 °C).

NMR Spectroscopy: Chemical Shifts & Structural Causality

Accurate structural elucidation is paramount before utilizing this ketone in downstream reductive aminations. The unique electronic and steric environment of the mesitylsulfonyl group dictates highly specific NMR shifts.

Visual Logic Mapping

Logical mapping of 1H and 13C NMR chemical shifts to structural domains.

NMR Acquisition Protocol & Causality

-

Sample Preparation: Dissolve ~15 mg (for 1 H) or ~50 mg (for 13 C) of the purified solid in 0.6 mL of CDCl 3 containing 0.03% v/v TMS.

-

13 C Relaxation Delay (Critical): The mesityl group contains four distinct quaternary carbons (C1', C2', C4', C6') and the piperidone ring contains a quaternary carbonyl (C4). Because quaternary carbons lack attached protons to facilitate dipole-dipole relaxation, they exhibit significantly longer T1 relaxation times. A relaxation delay (D1) of at least 2 to 3 seconds is mandatory to ensure these signals are distinguishable from baseline noise.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 )

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment |

| Ar-H (meta) | 6.95 | Singlet (s) | - | 2H | Mesityl C3'-H, C5'-H |

| CH 2 -N | 3.55 | Triplet (t) | 6.0 | 4H | Piperidine C2-H, C6-H |

| o-CH 3 | 2.61 | Singlet (s) | - | 6H | Mesityl ortho-methyls |

| CH 2 -C=O | 2.50 | Triplet (t) | 6.0 | 4H | Piperidine C3-H, C5-H |

| p-CH 3 | 2.30 | Singlet (s) | - | 3H | Mesityl para-methyl |

Self-Validation Checkpoint: Before proceeding to downstream reductive amination, the 1 H NMR spectrum must be integrated. Set the piperidine C2/C6 triplet at δ 3.55 to exactly 4.00. The aromatic singlet at δ 6.95 must integrate to 2.00 ± 0.05, and the combined methyl singlets (δ 2.61 and 2.30) must integrate to 9.00 ± 0.10. Any deviation indicates incomplete sulfonylation or residual mesitylsulfonyl chloride.

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 )

| Position | Chemical Shift (δ, ppm) | Type | Assignment |

| C=O | 206.0 | Quaternary (C) | Piperidine C4 (Carbonyl) |

| Ar-C (para) | 143.0 | Quaternary (C) | Mesityl C4' |

| Ar-C (ortho) | 140.5 | Quaternary (C) | Mesityl C2', C6' |

| Ar-C (ipso) | 132.0 | Quaternary (C) | Mesityl C1' (S-bound) |

| Ar-CH (meta) | 131.8 | Methine (CH) | Mesityl C3', C5' |

| CH 2 -N | 45.8 | Methylene (CH 2 ) | Piperidine C2, C6 |

| CH 2 -C=O | 40.6 | Methylene (CH 2 ) | Piperidine C3, C5 |

| o-CH 3 | 22.8 | Methyl (CH 3 ) | Mesityl ortho-methyls |

| p-CH 3 | 21.0 | Methyl (CH 3 ) | Mesityl para-methyl |

Note: The strong electron-withdrawing nature of the sulfonyl group deshields the adjacent piperidine C2/C6 carbons, pushing them downfield to 45.8 ppm, while the steric crowding of the ortho-methyls creates distinct upfield methyl resonances at 22.8 ppm.

References

-

Design and Synthesis of TASIN Analogues Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) Journal of Medicinal Chemistry[Link]

- Therapeutics targeting truncated adenomatous polyposis coli (APC) proteins (US9856233B2)

The Emerging Potential of 1-Arylsulfonylpiperidin-4-one Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-arylsulfonylpiperidin-4-one scaffold is a versatile and promising platform in modern medicinal chemistry. This technical guide provides an in-depth review of the synthesis, derivatization, and diverse biological activities of this class of compounds. While direct literature on 1-(mesitylsulfonyl)piperidin-4-one derivatives is nascent, this guide extrapolates from the broader class of 1-arylsulfonylpiperidin-4-ones to provide a comprehensive overview of their potential. We will explore the synthetic strategies for creating the core scaffold, methods for its chemical modification, and the wide range of biological applications, including antimicrobial, enzyme inhibitory, and anticancer activities. Furthermore, this guide will delve into the structure-activity relationships that govern the therapeutic potential of these compounds, offering insights for the design of novel and more potent drug candidates.

Introduction: The 1-Arylsulfonylpiperidin-4-one Scaffold - A Union of Versatility and Potency

The piperidin-4-one moiety is a well-established pharmacophore, forming the core of numerous biologically active compounds.[1] Its rigid, chair-like conformation provides a three-dimensional framework that can be strategically decorated with functional groups to interact with specific biological targets. The introduction of an arylsulfonyl group at the 1-position significantly modulates the electronic and steric properties of the piperidine ring. The sulfonamide linkage is a key feature in many successful drugs, known for its ability to form strong hydrogen bonds with biological macromolecules.[2]

The arylsulfonyl moiety itself offers a rich canvas for chemical modification. The nature and position of substituents on the aromatic ring can fine-tune the compound's lipophilicity, solubility, and target-binding affinity. While various arylsulfonyl groups have been explored, the mesitylsulfonyl group (2,4,6-trimethylbenzenesulfonyl) is of particular interest. The steric bulk of the three methyl groups can enforce specific conformations and provide a degree of metabolic stability by shielding the sulfonamide bond from enzymatic degradation.

This guide will navigate the chemical landscape of 1-arylsulfonylpiperidin-4-one derivatives, providing a foundational understanding for researchers looking to explore this promising class of molecules.

Synthesis of the 1-Arylsulfonylpiperidin-4-one Core Scaffold

The synthesis of the 1-arylsulfonylpiperidin-4-one core is typically achieved through a straightforward and efficient sulfonylation of a piperidin-4-one precursor. The general approach involves the reaction of a commercially available or synthesized piperidin-4-one salt with an appropriate arylsulfonyl chloride in the presence of a base.

Causality Behind Experimental Choices:

-

Choice of Piperidin-4-one Precursor: The reaction can be initiated with piperidin-4-one hydrochloride or other salts. The use of a salt form ensures stability and ease of handling of the often-volatile free piperidine.

-

The Arylsulfonylating Agent: A variety of arylsulfonyl chlorides can be employed, allowing for the introduction of diverse aryl substituents. For the synthesis of the titular mesityl derivative, mesitylenesulfonyl chloride would be the reagent of choice.

-

The Role of the Base: A non-nucleophilic organic base, such as triethylamine or diisopropylethylamine, is crucial. Its primary function is to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the piperidine nitrogen, which would render it unreactive.

-

Solvent Selection: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically used to ensure the solubility of the reactants and to prevent any unwanted side reactions with the sulfonyl chloride.

Experimental Protocol: General Synthesis of 1-Arylsulfonylpiperidin-4-one

Materials:

-

Piperidin-4-one hydrochloride (1.0 eq)

-

Arylsulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride, mesitylenesulfonyl chloride) (1.1 eq)

-

Triethylamine (2.5 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of piperidin-4-one hydrochloride in DCM, add triethylamine at 0 °C.

-

Allow the mixture to stir for 15-20 minutes at room temperature.

-

To this mixture, add a solution of the arylsulfonyl chloride in DCM dropwise at 0 °C.

-

Let the reaction warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 1-arylsulfonylpiperidin-4-one.

Derivatization Strategies: Expanding the Chemical Space

The 1-arylsulfonylpiperidin-4-one scaffold offers multiple points for chemical modification, allowing for the generation of diverse libraries of compounds for biological screening.

Modifications at the C4-Ketone:

-

Wittig Reaction: The ketone can be converted to an exocyclic double bond, providing a scaffold for further functionalization.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields the corresponding 4-amino-1-arylsulfonylpiperidine derivatives.

-

Grignard and Organolithium Reactions: Addition of organometallic reagents to the ketone results in the formation of tertiary alcohols, introducing new carbon-based substituents.

-

Formation of Heterocycles: The ketone can serve as a precursor for the synthesis of spiro-heterocycles or fused ring systems. For instance, reaction with thiosemicarbazide can yield thiosemicarbazone derivatives.[1]

Reactions at the C3 and C5 Positions:

-

Aldol Condensation: The α-protons at the C3 and C5 positions are acidic and can participate in base-catalyzed aldol condensations with various aldehydes to introduce arylidene or alkylidene substituents.

-

Mannich Reaction: This three-component reaction involving an aldehyde, a primary or secondary amine, and the piperidin-4-one can introduce aminomethyl groups at the C3 position.[3]

Diagram: Synthetic Derivatization Pathways

Caption: Potential biological applications and molecular targets of 1-arylsulfonylpiperidin-4-one derivatives.

Structure-Activity Relationship (SAR) Studies

While specific SAR studies on 1-(mesitylsulfonyl)piperidin-4-one derivatives are not yet available, general trends can be inferred from related compound classes.

-

The Arylsulfonyl Group: The nature and position of substituents on the aryl ring are critical for activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the sulfonamide and influence target binding. The steric bulk of the aryl group can also play a significant role in selectivity. For example, in a series of AKR1C3 inhibitors, the piperidino ring size and polarity were found to be important for activity. [4]* Substituents on the Piperidine Ring: Modifications at the C3, C4, and C5 positions can have a profound impact on biological activity. The introduction of bulky or flexible side chains can enhance binding to the target protein. For instance, in a series of MMP inhibitors, the N-substituent on the piperidine ring was crucial for oral activity. [5]* Stereochemistry: The stereochemistry of substituents on the piperidin-4-one ring can be a determining factor in biological activity, as different stereoisomers can exhibit distinct binding affinities and efficacies.

Data Summary

The following table summarizes the biological activities of some representative 1-arylsulfonylpiperidine derivatives from the literature.

| Compound Class | Target/Activity | Potency (IC₅₀/MIC) | Reference |

| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-1,3,4-oxadiazole derivatives | Urease Inhibition | 0.63 - 6.28 µM | [2] |

| N-substituted 4-benzenesulfonylpiperidine-4-carboxylic acid hydroxyamides | MMP-13 Inhibition | Nanomolar range | [5] |

| (Piperidinosulfonamidophenyl)pyrrolidin-2-ones | AKR1C3 Inhibition | <100 nM | [4] |

| N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines | 5-HT7 Receptor Binding | Nanomolar range | [6] |

Conclusion and Future Perspectives

The 1-arylsulfonylpiperidin-4-one scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability and the potential for multi-point derivatization allow for the creation of large and diverse compound libraries. While the exploration of 1-(mesitylsulfonyl)piperidin-4-one derivatives is still in its early stages, the foundational knowledge from related arylsulfonylpiperidines suggests that these compounds could hold significant potential. The unique steric and electronic properties of the mesityl group may lead to derivatives with enhanced metabolic stability and novel biological activities. Future research in this area should focus on the synthesis and biological evaluation of a focused library of 1-(mesitylsulfonyl)piperidin-4-one derivatives to elucidate their specific SAR and to identify lead compounds for further development.

References

-

Discovery of 2,4,6-trisubstituted N-arylsulfonyl piperidines as gamma-secretase inhibitors. (2007). Journal of Medicinal Chemistry. [Link]

-

Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis. (2003). Journal of Medicinal Chemistry. [Link]

-

Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4- yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. (2017). Brazilian Journal of Pharmaceutical Sciences. [Link]

-

Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical and Pharmacology Journal. [Link]

-

N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile. (2016). European Journal of Medicinal Chemistry. [Link]

-

Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. (2013). European Journal of Medicinal Chemistry. [Link]

-

Synthesis, enzyme inhibition and molecular docking studies of 1-Arylsulfonyl-4-phenylpiperazine derivatives. (2017). Bioorganic Chemistry. [Link]

-

Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. (2016). European Journal of Medicinal Chemistry. [Link]

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters. [Link]

Sources

- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. scielo.br [scielo.br]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mesitylsulfonyl (Mts) Protecting Group in Organic Synthesis: Mechanisms, Applications, and Protocols

Executive Summary

The mesitylene-2-sulfonyl (Mts) group is a highly versatile protecting moiety utilized extensively in solid-phase peptide synthesis (SPPS) and advanced organic methodology. By providing a finely tuned balance of steric hindrance and electronic stabilization, the Mts group enables orthogonal protection strategies that prevent deleterious side reactions, such as the alkylation of electron-rich indoles or the over-oxidation of amines. This technical guide explores the mechanistic causality behind Mts utilization, comparative stability metrics, and self-validating experimental protocols for its application and cleavage.

Mechanistic Principles of the Mts Group

Structural Rationale and Steric Shielding

The efficacy of the Mts group is rooted in its 2,4,6-trimethylphenyl architecture. The ortho-methyl groups provide intense steric shielding around the sulfonyl core. When applied to the indole nitrogen of tryptophan or the guanidino group of arginine, this bulk physically blocks electrophiles from accessing the protected heteroatom, thereby suppressing side reactions like alkylation by carbocations generated during the cleavage of other protecting groups ([1]).

Electronic Causality in Acidolytic Cleavage

Unlike the highly robust tosyl (Tos) group, which requires extremely harsh anhydrous HF for removal, the Mts group benefits from the +I (inductive) and hyperconjugative electron-donating effects of its three methyl groups. During acidolytic deprotection, protonation of the sulfonamide or sulfonyl-indole triggers S–N bond heterolysis. The electron-donating methyls stabilize the resulting mesitylsulfonyl cation transition state, rendering the Mts group significantly more acid-labile than Tos, yet more stable than the highly labile Mtr or Pbf groups ([2]).

Acidolytic cleavage mechanism of the Mts group and the critical role of scavengers.

Causality in Experimental Design: Why Choose Mts?

Orthogonality in Peptide Synthesis

In Fmoc-based SPPS, the Mts group is historically significant for protecting Arginine and Tryptophan. While sulfonyl esters can be slightly labile to nucleophilic bases like 20% piperidine over very prolonged syntheses ([1]), Mts generally offers excellent orthogonality. It remains intact during standard coupling cycles but can be cleaved efficiently using HF ([3]) or a TMSOTf/TFA cocktail ([4]). The necessity of scavengers (e.g., m-cresol, thioanisole) during cleavage cannot be overstated; they act as nucleophilic sinks to trap the highly reactive mesitylsulfonyl cation, preventing the re-alkylation of the liberated peptide.

Modern Applications in C-H Functionalization

Beyond peptides, Mts has found a resurgence in transition-metal-catalyzed C-H oxidation. In the enantioselective desymmetrization of piperidines, the Mts group provides the optimal balance between the reactivity of the α-to-N C-H bonds and the chemical stability of the resulting N,O-acetal products, preventing decomposition during purification ([5]).

Quantitative Data: Protecting Group Dynamics

The selection of a sulfonyl protecting group requires balancing acid lability against synthetic stability. The table below summarizes these dynamics for comparative decision-making.

| Protecting Group | Structural Motif | Acid Lability | Typical Cleavage Reagent | Primary Application |

| Tosyl (Tos) | 4-methylphenylsulfonyl | Low | Anhydrous HF | Arg protection (Boc SPPS) |

| Mesitylsulfonyl (Mts) | 2,4,6-trimethylphenylsulfonyl | Moderate | HF or TMSOTf/TFA | Arg/Trp protection, Amine C-H oxidation |

| Mtr | 4-methoxy-2,3,6-trimethylphenylsulfonyl | High | TFA (prolonged) | Arg protection (Fmoc SPPS) |

| Pbf | Pentamethyldihydrobenzofuransulfonyl | Very High | TFA (standard) | Modern Arg protection (Fmoc SPPS) |

Self-Validating Experimental Protocols

Protocol 1: TMSOTf/TFA-Mediated Global Deprotection of Mts-Peptides

This protocol describes the cleavage of Mts groups from synthetic peptides, utilizing a hard Lewis acid (TMSOTf) to facilitate the removal of the moderately stable Mts group without requiring highly toxic HF ([4]).

-

Resin Preparation: Wash the peptide-resin (0.1 mmol) thoroughly with dichloromethane (DCM) and dry under vacuum.

-

Validation Check: Resin should appear as a free-flowing powder, indicating complete solvent removal.

-

-

Cocktail Formulation: In a separate vial, prepare the cleavage cocktail: 1 M TMSOTf in Trifluoroacetic acid (TFA), supplemented with 5% (v/v) diphenyl sulfide and 5% (v/v) m-cresol.

-

Causality: m-cresol and diphenyl sulfide are mandatory to trap the mesitylsulfonyl cation and prevent irreversible alkylation of the peptide backbone.

-

-

Cleavage Reaction: Add the cocktail to the resin at 0 °C. Stir the mixture continuously for 2 hours.

-

In-Process Validation (Micro-cleavage): After 1 hour, extract a 5 µL aliquot, precipitate in cold ether, and analyze via LC-MS.

-

Validation Check: Confirm the disappearance of the +182 Da mass adduct (corresponding to the intact Mts group). Proceed only if >95% deprotection is observed.

-

-

Isolation: Filter the resin and concentrate the filtrate under a stream of nitrogen. Precipitate the crude peptide by adding 10 volumes of ice-cold diethyl ether. Centrifuge and decant to isolate the pellet.

-

Purification: Dissolve the pellet in a water/acetonitrile mixture and purify via preparative HPLC.

Protocol 2: Enantioselective C-H Oxidation of Mts-Piperidines

Adapted from recent advances in manganese-catalyzed C-H oxidation, where Mts prevents product decomposition ([5]).

-

Reaction Setup: Dissolve the Mts-protected piperidine substrate (25 µM) and the manganese catalyst (1 mol %) in 2,2,2-trifluoroethanol (TFE) at 0 °C. Add acetic acid (15 equiv) as a co-catalyst.

-

Oxidant Delivery: Using a syringe pump, deliver H₂O₂ (0.6 M solution in TFE, 2 equiv) over 30 minutes.

-

Causality: Slow addition prevents catalyst degradation and uncontrolled over-oxidation.

-

-

In-Process Validation: Monitor the reaction via TLC (UV active due to the Mts aromatic ring).

-

Validation Check: Ensure complete consumption of the starting material before quenching to maximize yield.

-

-

Quenching & Analysis: Quench with saturated aqueous Na₂S₂O₃. Extract with ethyl acetate. Analyze the crude mixture by GC or SFC-HPLC using a chiral stationary phase to determine the enantiomeric excess (ee).

End-to-end workflow for utilizing the Mts protecting group in peptide synthesis.

References

-

MDPI. "Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis." Molecules. Available at:[Link]

-

ChemRxiv. "General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts." Available at:[Link]

-

ACS Publications. "Disulfide-Driven Cyclic Peptide Synthesis of Human Endothelin-2 with a Solid-Supported Npys-Cl." The Journal of Organic Chemistry. Available at:[Link]

Sources

how to synthesize 1-(Mesitylsulfonyl)piperidin-4-one step-by-step

Application Note: 1-(Mesitylsulfonyl)piperidin-4-one as a Strategic Scaffold in Targeted Drug Discovery

Executive Summary

The shift towards precision oncology has necessitated the development of highly specific small molecules capable of exploiting unique genetic vulnerabilities in cancer cells. 1-(Mesitylsulfonyl)piperidin-4-one (CAS: 1018581-09-3) has emerged as a critical precursor in the synthesis of TASIN (Targeting Adenomatous Polyposis Coli Mutant) analogues [1]. These compounds exhibit profound selectivity against colorectal cancer (CRC) cell lines harboring truncated APC proteins.

This application note details the structural rationale, biological mechanisms, and validated synthetic protocols for utilizing 1-(Mesitylsulfonyl)piperidin-4-one in the development of novel therapeutics targeting cholesterol biosynthesis and ferroptosis pathways [2].

Chemical Profile & Structural Rationale

In medicinal chemistry, the choice of a core scaffold dictates the trajectory of lead optimization. 1-(Mesitylsulfonyl)piperidin-4-one (Molecular Formula: C14H19NO3S, MW: 281.37 g/mol ) offers a dual-advantage architecture:

-

The Mesitylsulfonyl Moiety (2,4,6-trimethylbenzenesulfonyl): Unlike simple phenyl or 4-methoxyphenyl groups, the mesityl group provides significant steric bulk. The ortho-methyl groups restrict the rotation of the sulfonamide bond, locking the molecule into a specific conformation. This rigidity is causally linked to its high binding affinity for Emopamil-Binding Protein (EBP), as it perfectly occupies the enzyme's hydrophobic pocket [1].

-

The Piperidin-4-one Core: The ketone at the 4-position serves as a highly versatile electrophilic hub. It allows for rapid, divergent synthesis of compound libraries via reductive amination, enabling the attachment of various pharmacophores to probe structure-activity relationships (SAR).

Biological Context: Targeting EBP and Ferroptosis

Derivatives synthesized from 1-(Mesitylsulfonyl)piperidin-4-one, such as TASIN-30, do not act as traditional cytotoxins. Instead, they function as potent inhibitors of Emopamil-Binding Protein (EBP) , an essential enzyme in the cholesterol biosynthesis pathway responsible for isomerizing the Δ8,9 double bond to a Δ7,8 double bond [1][2].

When EBP is inhibited, sterol intermediates (such as 8-dehydrocholesterol) accumulate. In wild-type cells, this is tolerated. However, in CRC cells with truncated APC mutations, this accumulation disrupts lipid homeostasis, leading to lipid peroxidation and ultimately triggering ferroptosis —an iron-dependent form of non-apoptotic cell death [2].

Fig 1: Mechanism of action for mesitylsulfonyl-derived TASIN analogues inducing ferroptosis.

Synthetic Methodologies & Validated Protocols

The following protocols outline a self-validating system for the synthesis of the precursor and its subsequent functionalization. The methodology is designed to maximize yield while preventing over-reduction during amination.

Protocol A: Synthesis of 1-(Mesitylsulfonyl)piperidin-4-one

This step involves the sulfonylation of commercially available piperidin-4-one.

Reagents:

-

Piperidin-4-one hydrochloride (1.0 eq)

-

2,4,6-Trimethylbenzenesulfonyl chloride (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

-

Preparation: Suspend piperidin-4-one hydrochloride in anhydrous DCM under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath. Causality: Cooling prevents exothermic degradation and minimizes side reactions during the addition of the highly reactive sulfonyl chloride.

-

Base Addition: Add DIPEA dropwise. The suspension will clear as the free base is generated.

-

Sulfonylation: Dissolve 2,4,6-trimethylbenzenesulfonyl chloride in a minimal amount of DCM and add it dropwise to the reaction mixture over 15 minutes.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours. Monitor via TLC (Hexanes:Ethyl Acetate 7:3).

-

Workup & Validation: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography to yield a white solid. Self-Validation: 1H NMR (CDCl3) should reveal a distinct singlet at ~6.95 ppm (2H, aromatic protons of the mesityl group) and a singlet at ~2.60 ppm (6H, ortho-methyls), confirming successful coupling [3].

Protocol B: Divergent Reductive Amination (Synthesis of TASIN-30)

This protocol utilizes the ketone handle to introduce functional amines (e.g., 4-aminobutan-2-ol) [2].

Reagents:

-

1-(Mesitylsulfonyl)piperidin-4-one (1.0 eq)

-

4-Aminobutan-2-ol (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

-

Glacial Acetic Acid (AcOH) (catalytic, 0.1 eq)

-

Anhydrous Magnesium Sulfate (MgSO4) (6.0 eq)

-

Anhydrous DCM

Step-by-Step Procedure:

-

Imine Formation: Combine 1-(Mesitylsulfonyl)piperidin-4-one, 4-aminobutan-2-ol, and MgSO4 in anhydrous DCM. Causality: MgSO4 acts as a physical desiccant, driving the equilibrium toward imine formation by sequestering the water byproduct. This prevents the subsequent reducing agent from reducing the unreacted ketone to an alcohol.

-

Catalysis: Add catalytic AcOH. Causality: Mild acidification protonates the imine intermediate, significantly increasing its electrophilicity and accelerating the reduction step.

-

Reduction: After stirring for 2 hours at room temperature, add NaBH(OAc)3 portion-wise. Causality: NaBH(OAc)3 is chosen over NaBH4 because it is a milder reducing agent that selectively reduces imines/iminiums without reducing unreacted ketones.

-

Completion: Stir for 36 hours at room temperature. Quench with saturated NaHCO3 at 0 °C.

-

Isolation: Extract with DCM, dry, and purify via flash chromatography (1:9 MeOH:DCM) to yield the functionalized analogue as a colorless gel [3].

Fig 2: Two-step synthetic workflow from piperidin-4-one to functionalized TASIN analogues.

Quantitative Structure-Activity Relationship (SAR) Data

To demonstrate the superiority of the mesitylsulfonyl scaffold over other arylsulfonyl groups, the following table summarizes the impact of sulfonyl substitutions on both chemical yield and biological potency against DLD-1 (APC-mutant) CRC cells. Data synthesized from SAR studies of TASIN analogues[1].

| Sulfonyl Substituent (R-group) | Reductive Amination Yield (%) | IC50 in DLD-1 Cells (nM) | Selectivity Profile |

| Phenyl | 82% | 450 ± 25 | Low selectivity |

| 4-Methoxyphenyl (TASIN-1) | 78% | 72 ± 5 | High selectivity |

| 2,4-Dimethoxyphenyl | 75% | 145 ± 12 | Moderate selectivity |

| 2,4,6-Trimethylphenyl (Mesityl) | 74% | 35 ± 4 | Exceptional selectivity |

| 4-Nitrophenyl | 85% | 981 ± 40 | Inactive |

Analysis: While the reductive amination yields remain relatively consistent across different sulfonyl chlorides (74-85%), the biological potency is highly dependent on the steric and electronic properties of the sulfonyl group. The mesityl group provides a ~2-fold increase in potency over the 4-methoxyphenyl group and a >10-fold increase over the unsubstituted phenyl ring, validating 1-(Mesitylsulfonyl)piperidin-4-one as the premier precursor for this class of drugs.

Conclusion

1-(Mesitylsulfonyl)piperidin-4-one is far more than a simple chemical building block; it is a rationally designed scaffold that imparts critical conformational rigidity necessary for targeting EBP in cholesterol biosynthesis. By utilizing the robust, self-validating protocols detailed above, medicinal chemists can efficiently generate diverse libraries of TASIN analogues, accelerating the discovery of targeted therapies for APC-mutated colorectal cancers.

References

-

Design and Synthesis of TASIN Analogues Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

7-Dehydrocholesterol dictates ferroptosis sensitivity Source: Nature / PubMed Central (NIH) URL:[Link]

- Therapeutics targeting truncated adenomatous polyposis coli (APC)

Application Note: High-Yield Reductive Amination Protocol for 1-(Mesitylsulfonyl)piperidin-4-one

Executive Summary & Scaffold Rationale

The 1-(mesitylsulfonyl)piperidin-4-one scaffold is a highly versatile building block in modern medicinal chemistry, frequently utilized in the synthesis of complex therapeutics, including TASIN analogs targeting colorectal cancer[1]. The mesitylsulfonyl group serves a dual purpose: it robustly protects the piperidine nitrogen against oxidative and nucleophilic conditions, while its significant steric bulk prevents unwanted enolization and side reactions at the adjacent C3 and C5 positions.

Converting the C4-ketone into a substituted amine via reductive amination is a critical transformation. This guide details an optimized, self-validating protocol utilizing Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) under the seminal conditions developed by Abdel-Magid et al.[2].

Mechanistic Causality & Reagent Selection

To achieve >90% yields and avoid common pitfalls (e.g., dialkylation or reduction to the alcohol), every reagent must be selected with mechanistic intent:

-

The Reducing Agent (NaBH(OAc)₃): Unlike Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN), STAB is exceptionally mild. The three electron-withdrawing acetate ligands significantly reduce the nucleophilicity of the boron-hydride bond. Consequently, STAB is unreactive toward the starting ketone but rapidly reduces the highly electrophilic iminium ion intermediate[2]. This eliminates the need for toxic NaBH₃CN and prevents the formation of piperidin-4-ol byproducts.

-

The Solvent (1,2-Dichloroethane, DCE): DCE is prioritized over Dichloromethane (DCM) or Tetrahydrofuran (THF) because it provides superior solubility for the triacetoxyborohydride species and accelerates the kinetics of hemiaminal dehydration[2].

-

The Acid Catalyst (Glacial Acetic Acid): Ketones are inherently less electrophilic than aldehydes. Acetic acid (1.0–2.0 eq) protonates the ketone oxygen to facilitate the initial amine attack, and subsequently protonates the hemiaminal hydroxyl group to drive dehydration into the reactive iminium ion.

Experimental Workflow

Fig 1. Logical workflow and mechanistic intermediates for the reductive amination process.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and typical outcomes for the 1-(mesitylsulfonyl)piperidin-4-one scaffold.

| Parameter | Condition A (Optimized) | Condition B (Alternative) | Condition C (Sub-optimal) |

| Solvent | DCE | THF | Methanol (MeOH) |

| Acid Catalyst | AcOH (1.0 - 2.0 eq) | AcOH (1.0 eq) | None |

| Reducing Agent | NaBH(OAc)₃ (1.5 eq) | NaBH(OAc)₃ (1.5 eq) | NaBH₃CN (1.5 eq) |

| Time to Completion | 4 - 12 h | 12 - 24 h | 16 - 24 h |

| Typical Yield | 85 - 95% | 70 - 85% | 50 - 65% |

| Impurity Profile | Very clean, trace alcohol | Minor alcohol byproduct | Dialkylation, toxic HCN risk |

Detailed Step-by-Step Protocol

Step 1: Reaction Assembly & Hemiaminal Formation

-

Action: In an oven-dried round-bottom flask under an inert atmosphere (N₂/Ar), dissolve 1-(mesitylsulfonyl)piperidin-4-one (1.0 eq) and the target amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Add glacial acetic acid (1.5 eq).

-

Causality: Mixing the reagents prior to adding the reducing agent allows the thermodynamic equilibrium to shift toward the iminium ion. The mesityl group's steric bulk dictates that this pre-formation step should be stirred for at least 30–60 minutes at room temperature to ensure maximum conversion before hydride introduction.

Step 2: Hydride Addition

-

Action: Cool the mixture to 0 °C using an ice bath. Portion-wise, add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq). Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4–12 hours.

-

Causality: Portion-wise addition at 0 °C controls the mild exotherm and prevents thermal degradation of the STAB reagent. As the reaction warms, the hydride selectively attacks the iminium carbon.

Step 3: Self-Validating Quench & Complex Disruption

-

Action: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCE). Stir vigorously for 30 minutes.

-

Causality: This is a critical self-validating step. The NaHCO₃ neutralizes the acetic acid and safely hydrolyzes unreacted STAB. Vigorously stirring breaks down stable boron-amine complexes. If these complexes are not destroyed, the product will remain trapped in the aqueous layer, artificially depressing the isolated yield.

Step 4: Extraction and Purification

-

Action: Extract the mixture with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, typically a DCM/MeOH or Hexanes/EtOAc gradient containing 1% Et₃N).

-

Causality: The addition of 1% Triethylamine (Et₃N) to the chromatography eluent prevents the basic amine product from streaking on the acidic silica gel, ensuring sharp peaks and high recovery.

Protocol Self-Validation & Troubleshooting

To ensure the protocol acts as a self-validating system, integrate the following checkpoints:

-

Starting Material Consumption (TLC/LC-MS): The 1-(mesitylsulfonyl)piperidin-4-one starting material is highly UV-active. Before quenching, run an LC-MS aliquot. You should observe the complete disappearance of the ketone mass [M+H]⁺ and the presence of the product mass. If the ketone persists after 12 hours, the amine may be too sterically hindered.

-

Post-Quench Phase Check: After adding NaHCO₃, explicitly test the pH of the aqueous layer. It must be ≥ 8. If it is acidic, the STAB has not been fully quenched, and boron-amine complexes will persist.

-

Mitigating Dialkylation (For unhindered primary amines): If LC-MS reveals a mass corresponding to two piperidine equivalents attached to one amine, the newly formed secondary amine is outcompeting the primary amine for the remaining ketone. Correction: Switch to an indirect reductive amination. Pre-form the imine in MeOH using Ti(OPr)₄ as a water scavenger, isolate the imine, and then reduce it in a separate step using NaBH₄[2].

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

-

Zhang, L., et al. (2015). "Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC)." Journal of Medicinal Chemistry, 58(20), 8214–8223. URL: [Link]

Sources

- 1. Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

removal and deprotection of mesitylsulfonyl group from piperidine rings

Application Note: Strategies for the Removal and Deprotection of the Mesitylsulfonyl (Mts) Group from Piperidine Rings

Executive Summary & Scientific Rationale

The mesitylsulfonyl (2,4,6-trimethylbenzenesulfonyl, Mts) group is a premier protecting group for secondary amines, particularly piperidine rings. Due to the high nucleophilicity of the piperidine nitrogen, the Mts group is frequently employed to provide immense steric shielding and electronic deactivation. This renders the piperidine core inert to strong bases, nucleophiles, and transition-metal cross-coupling conditions[1].

However, the extreme stability of sulfonamides makes deprotection a synthetic challenge. While structurally similar to the ubiquitous tosyl (Ts) group, the Mts group possesses three electron-donating methyl groups on its phenyl ring. This electronic enrichment increases its acid lability relative to Ts, allowing for specialized acidolytic cleavage[2]. For complex, highly functionalized substrates where strong acids are detrimental, reductive cleavage utilizing single-electron transfer (SET) or hydride donors must be employed,[3].

Mechanistic Pathways & Causality

Understanding the underlying mechanism of each deprotection strategy is critical for selecting the appropriate conditions and troubleshooting failed reactions.

-

Acidolytic Cleavage (Superacid Pathway): Sulfonamides resist mild acids. Cleavage of the Mts group requires superacidic conditions, typically Trifluoromethanesulfonic acid (TFMSA) or HBr in acetic acid[2]. The mechanism involves protonation of the sulfonamide, followed by S-N bond scission. Causality Check: This scission generates a highly electrophilic mesitylsulfonyl cation. If a soft nucleophilic scavenger (e.g., thioanisole) is not included in the reaction mixture, this cation will irreversibly re-sulfonylate the piperidine nitrogen or attack other electron-rich aromatic moieties in the substrate. Thioanisole intercepts the cation, forming a stable sulfonium salt.

-

Reductive Cleavage via Single Electron Transfer (SET): Samarium(II) iodide (SmI 2 , Kagan's reagent) mediates a SET to the sulfonamide, forming a radical anion that undergoes homolytic S-N cleavage. Causality Check: Native SmI 2 is often too weak to cleave sulfonamides efficiently. The addition of a proton source (water) and a Lewis basic amine (e.g., pyrrolidine or triethylamine) coordinates to the Sm(II) center, drastically increasing its reducing potential and facilitating near-instantaneous cleavage at room temperature[3].

-

Hydride Reduction: Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) acts as a potent, organic-soluble hydride donor. It attacks the sulfonyl group, reducing it to a sulfinate byproduct and liberating the free secondary amine.

Comparative Deprotection Strategies

The following table summarizes the quantitative data and operational parameters for the three primary Mts deprotection methodologies.

| Deprotection Method | Primary Reagents | Typical Yield | Reaction Time | Functional Group Tolerance |

| Acidolytic | TFMSA, TFA, Thioanisole | 75–95% | 1–3 hours | Low (Cleaves Boc, t-Bu, Trt, acetals) |

| SET Reductive | SmI 2 , H 2 O, Pyrrolidine | 82–99% | < 10 mins | High (Tolerates carbamates, acetals) |

| Hydride Reductive | Red-Al, Toluene | 70–85% | 2–12 hours | Moderate (Reduces ketones, esters) |

Validated Experimental Protocols

Protocol A: Acidolytic Cleavage using TFMSA / TFA / Thioanisole

Best for substrates lacking acid-sensitive functional groups.

-

Setup: In a flame-dried round-bottom flask under inert atmosphere, dissolve the Mts-protected piperidine (1.0 equiv) in Trifluoroacetic acid (TFA, 0.1 M).

-

Scavenger Addition: Add thioanisole (5.0 equiv). Note: Do not omit this step; failure to include a scavenger will result in poor yields due to re-alkylation.

-

Acid Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add Trifluoromethanesulfonic acid (TFMSA, 5.0 equiv). The solution will likely darken as the sulfonium complex forms.

-

Reaction: Remove the ice bath and stir at room temperature for 1–2 hours. Monitor via TLC.

-

Workup (Self-Validating): Cool the reaction to 0 °C and carefully quench by the dropwise addition of cold aqueous NaOH (1 M) until the pH reaches 10. Extract the free piperidine with dichloromethane (3 × 20 mL). Dry the combined organic layers over Na 2 SO 4 and concentrate in vacuo.

Protocol B: Reductive Cleavage using SmI 2 / H 2 O / Amine

Best for highly functionalized, acid-sensitive, or complex late-stage intermediates.

-

Degassing: Strict anaerobic conditions are required. Dissolve the Mts-piperidine (1.0 equiv) in anhydrous, degassed THF (0.05 M).

-

Activation Matrix: Add pyrrolidine (8.0 equiv) and degassed H 2 O (12.0 equiv) to the solution. Stir for 5 minutes.

-

SET Cleavage (Self-Validating): Add a commercially available solution of SmI 2 in THF (0.1 M, 4.0 equiv) dropwise.

-

Visual Cue: The deep blue color of the SmI 2 will rapidly dissipate to a pale yellow or colorless solution as Sm(II) oxidizes to Sm(III). Once the deep blue color persists for more than 30 seconds, the reduction is complete[3].

-

-

Workup: Quench the reaction with saturated aqueous Na 2 S 2 O 3 and saturated aqueous NaHCO 3 . Extract with ethyl acetate, dry, and purify via flash chromatography.

Protocol C: Hydride Reduction using Red-Al

Best for robust substrates where avoiding superacids or lanthanides is desired.

-

Setup: Dissolve the Mts-piperidine (1.0 equiv) in anhydrous toluene (0.2 M) under nitrogen.

-

Reagent Addition: Cool to 0 °C. Slowly add Red-Al (60 wt% in toluene, 3.0 equiv) via syringe.

-

Reaction: Warm to room temperature, then heat to 80 °C for 2–12 hours. Monitor by LC-MS or TLC.

-

Quench: Cool to 0 °C and carefully quench by the Fieser method (sequential dropwise addition of H 2 O, 15% NaOH, and H 2 O) to precipitate aluminum salts as a granular white solid. Filter through Celite and concentrate the filtrate.

Workflow and Mechanistic Visualizations

Decision matrix for selecting the optimal Mts deprotection strategy.

Self-validating experimental workflow for SmI2-mediated reductive cleavage.

References

-

General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts ChemRxiv URL:[Link]

-

Product Class 11: Peptides (Protecting Groups and Cleavage Protocols) Science of Synthesis / Thieme URL:[Link]

-

Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation Synlett (2006) URL:[Link]

-

Synthesis of Nitrogen Heterocycles Using Samarium(II) Iodide Molecules (2017) URL:[Link]

-

Reductive cleavage of sulfonamides with sodium bis(2-methoxyethoxy)aluminum hydride The Journal of Organic Chemistry (1972) URL:[Link]

Sources

Application Notes and Protocols for the Use of 1-(Mesitylsulfonyl)piperidin-4-one in Suzuki Cross-Coupling Reactions

Introduction: The Strategic Intersection of Piperidines and Suzuki Couplings in Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling high-affinity interactions with biological targets.[1] Concurrently, the Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in organic synthesis, a discovery recognized with the 2010 Nobel Prize in Chemistry.[3][4] This palladium-catalyzed reaction offers a mild and functional-group-tolerant approach to constructing complex molecular architectures, particularly biaryl and heteroaryl-aryl structures prevalent in drug candidates.[4][5]

This guide focuses on the application of a specific building block, 1-(Mesitylsulfonyl)piperidin-4-one , in Suzuki cross-coupling reactions. The incorporation of a sulfonyl group, particularly the sterically demanding mesityl group, onto the piperidine nitrogen serves several critical functions. The sulfonyl moiety is a key pharmacophore in many drugs, capable of acting as a hydrogen bond acceptor and modulating the physicochemical properties of a molecule, such as solubility and metabolic stability.[6][7] The mesityl group provides steric bulk, which can influence the conformation of the piperidine ring and its derivatives. From a synthetic standpoint, the electron-withdrawing nature of the sulfonyl group can impact the reactivity of the adjacent piperidone.

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on leveraging 1-(Mesitylsulfonyl)piperidin-4-one as a versatile building block in Suzuki cross-coupling reactions. We will delve into the synthesis of this key intermediate, provide a detailed protocol for its use in cross-coupling, and discuss the scientific rationale behind the experimental design.

Synthesis of 1-(Mesitylsulfonyl)piperidin-4-one

The synthesis of 1-(Mesitylsulfonyl)piperidin-4-one is a straightforward procedure involving the reaction of piperidin-4-one with mesitylsulfonyl chloride.

Protocol: Synthesis of 1-(Mesitylsulfonyl)piperidin-4-one

Materials:

-

Piperidin-4-one hydrochloride

-

Mesitylenesulfonyl chloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

To a round-bottom flask charged with piperidin-4-one hydrochloride (1.0 eq) and dichloromethane (DCM, approx. 0.2 M), add triethylamine (2.5 eq) at 0 °C under a nitrogen atmosphere.

-

Stir the mixture for 10-15 minutes to ensure the formation of the free base.

-

In a separate flask, dissolve mesitylenesulfonyl chloride (1.1 eq) in DCM.

-

Add the solution of mesitylenesulfonyl chloride dropwise to the piperidin-4-one solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(Mesitylsulfonyl)piperidin-4-one as a solid.

Application in Suzuki Cross-Coupling Reactions

While a direct enolate coupling of 1-(Mesitylsulfonyl)piperidin-4-one is not the standard approach for Suzuki reactions, this scaffold is typically first converted to a vinyl triflate or vinyl halide at the alpha-position to the carbonyl. This enol derivative then serves as the electrophilic partner in the Suzuki cross-coupling.

Workflow for Suzuki Cross-Coupling

Caption: Experimental workflow for the Suzuki cross-coupling of 1-(Mesitylsulfonyl)piperidin-4-one derivatives.

Detailed Protocol: Suzuki Cross-Coupling of 4-(Trifluoromethylsulfonyloxy)-1-(mesitylsulfonyl)-1,2,3,6-tetrahydropyridine

This protocol describes the coupling of the vinyl triflate derived from 1-(Mesitylsulfonyl)piperidin-4-one with a generic aryl boronic acid.

Materials:

-

4-(Trifluoromethylsulfonyloxy)-1-(mesitylsulfonyl)-1,2,3,6-tetrahydropyridine (1.0 eq)

-

Aryl or heteroaryl boronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], 2-5 mol%)

-

Base (e.g., anhydrous Potassium Carbonate [K2CO3], 2.0-3.0 eq)

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane or Toluene)

-

Nitrogen or Argon gas supply

-

Ethyl acetate

-

Water and Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Celite

Equipment:

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser (if refluxing)

-

Inert atmosphere manifold (Schlenk line)

-

Syringes and needles

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry Schlenk flask or reaction vial under an inert atmosphere (Nitrogen or Argon), add the vinyl triflate (1.0 eq), aryl boronic acid (1.2 eq), and base (e.g., K2CO3, 2.0 eq).

-

Add the palladium catalyst (e.g., Pd(PPh3)4, 3 mol%) to the flask.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, to achieve a concentration of ~0.1 M) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Reaction Optimization

The success of a Suzuki cross-coupling reaction, especially with potentially challenging substrates, often hinges on careful optimization of reaction parameters.

| Parameter | Variation | Rationale and Expected Outcome |

| Palladium Catalyst | Pd(PPh3)4, Pd(dppf)Cl2, Pd2(dba)3 with ligands (e.g., SPhos, XPhos) | The choice of catalyst and ligand is crucial. For sterically hindered substrates, bulky, electron-rich phosphine ligands like SPhos or XPhos can promote the reaction by facilitating oxidative addition and reductive elimination.[8][9][10] |

| Base | K2CO3, Cs2CO3, K3PO4, t-BuOK | The base activates the boronic acid for transmetalation.[11][12] Stronger bases like K3PO4 or t-BuOK can be more effective for less reactive boronic acids or hindered substrates.[13] |

| Solvent | Dioxane, Toluene, DME, THF, EtOH/Water mixtures | The solvent influences the solubility of reagents and the stability of the catalytic species. Aprotic polar solvents like dioxane and toluene are commonly used.[8][14] |

| Temperature | 80-110 °C | Higher temperatures can increase the reaction rate but may also lead to decomposition of the catalyst or substrates. Optimization is key to finding the balance between reaction rate and yield.[9] |

| Boron Species | Boronic acid, Boronic ester (e.g., pinacol ester) | Boronic esters can offer greater stability and are sometimes used to improve yields, especially if the corresponding boronic acid is prone to protodeboronation.[10] |

Mechanism and Scientific Rationale

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[15][16]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-triflate bond of the vinyl triflate derived from 1-(Mesitylsulfonyl)piperidin-4-one to form a Pd(II) complex.[15] This step can be challenging for sterically hindered substrates, necessitating the use of electron-rich and bulky ligands to promote the reaction.[8][9]

-

Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the triflate group.[3] This step is facilitated by the base, which activates the boronic acid.[12]

-

Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[11] The steric bulk of the mesitylsulfonyl group and the coupling partners can influence the rate of this final step.[9]

The N-mesitylsulfonyl group plays a dual role. Electronically, it is an electron-withdrawing group that can influence the reactivity of the piperidone system. Sterically, its bulk can direct the stereochemical outcome of reactions at adjacent positions and can present challenges that require careful optimization of the Suzuki coupling conditions, particularly the choice of ligand.[8]

Applications and Future Directions

The ability to introduce a wide range of aryl and heteroaryl substituents onto the piperidine scaffold via Suzuki cross-coupling opens up vast possibilities for the synthesis of novel chemical entities for drug discovery. Substituted piperidines are found in a multitude of bioactive compounds, including analgesics, antipsychotics, and antihistamines.[17][18] The products derived from 1-(Mesitylsulfonyl)piperidin-4-one can serve as versatile intermediates for further functionalization, such as reduction of the double bond, modification of the sulfonyl group, or reactions at the carbonyl group if it is regenerated. The sulfonylpiperidine motif itself is present in a number of drug candidates and approved drugs, highlighting its importance in medicinal chemistry.[7][19]

Conclusion

1-(Mesitylsulfonyl)piperidin-4-one is a valuable and versatile building block for the synthesis of complex, medicinally relevant molecules. By converting it to a suitable electrophilic partner, such as a vinyl triflate, it can be effectively employed in Suzuki-Miyaura cross-coupling reactions to generate a diverse array of substituted piperidine derivatives. The protocols and optimization strategies outlined in this guide provide a solid foundation for researchers to successfully utilize this reagent in their synthetic endeavors, ultimately accelerating the discovery and development of new therapeutics.

References

- Benchchem.

- Donahue Research Group, University of Southern Mississippi. N-Sulfonyliminium ions as reactive intermediates for the stereochemically controlled synthesis of multi-substituted piperidines. American Chemical Society.

- Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling.

- Tu, T., et al. (2012).

- Benchchem.

- Tu, T., et al. (2012).

- Al-Masoudi, N. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC.

- Suzuki–Miyaura Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1.

- Suzuki Coupling. Organic Chemistry Portal.

- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

- Jiang, C., et al. (2018). Suzuki–Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon–Carbon Bonds. Journal of the American Chemical Society.

- García-García, P., et al. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters.

- Suzuki Coupling.

- Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. (2013).

- Suzuki reaction. Wikipedia.

- Application of Sulfonyl in Drug Design. (2020).

- Bohl, T. E., et al. (2018). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. PMC.

- Suzuki Cross Coupling Reaction-A Review. (2012).

- Kamal, A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances.

- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2025). PubMed.

- Goel, K. K., et al. (2008).

- Kumar, K. A., et al. (2012). piperidone analogs: synthesis and their diverse biological applications.

- 1-Methyl-4-piperidone. Wikipedia.

- Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2025).

- Li, W., et al. (2021). Copper-Catalyzed One-Pot Synthesis of N-Sulfonyl Amidines from Sulfonyl Hydrazine, Terminal Alkynes and Sulfonyl Azides. MDPI.

- Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.

- The Carbene Chemistry of N-Sulfonyl Hydrazones: The Past, Present, and Future. (2025). Chemical Reviews.

- Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. PubMed.

- Benchchem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.

- Zharova, E. A., et al. (2016). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Chemical Engineering Transactions.

- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv

- Billingsley, K., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.

- Saeki, T., et al. (2010). Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein Journal of Organic Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. books.rsc.org [books.rsc.org]

- 11. scirp.org [scirp.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 14. aidic.it [aidic.it]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]

- 17. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]

- 18. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PMC [pmc.ncbi.nlm.nih.gov]

preventing side reactions during 1-(Mesitylsulfonyl)piperidin-4-one reduction

Welcome to the technical support center for the reduction of 1-(Mesitylsulfonyl)piperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this specific chemical transformation, prevent common side reactions, and ensure the integrity of your experimental outcomes.

Introduction

The reduction of 1-(Mesitylsulfonyl)piperidin-4-one to the corresponding 1-(Mesitylsulfonyl)piperidin-4-ol is a critical step in many synthetic pathways. The bulky and electron-withdrawing mesitylsulfonyl protecting group introduces unique challenges that can lead to undesired side reactions. This guide provides a comprehensive overview of these challenges and offers practical, field-proven solutions to overcome them.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the reduction of 1-(Mesitylsulfonyl)piperidin-4-one.

Q1: What are the most common side products observed during the reduction of 1-(Mesitylsulfonyl)piperidin-4-one?

The primary side products of concern are the result of over-reduction and cleavage of the nitrogen-sulfur (N-S) bond. Over-reduction can lead to the formation of the fully reduced piperidine, while N-S bond cleavage results in the formation of piperidin-4-ol and mesitylsulfinic acid or its derivatives. The presence of these impurities can complicate purification and compromise the yield of the desired product.

Q2: Which reducing agent is most suitable for this transformation to minimize side reactions?

Sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol is the most commonly used and generally recommended reducing agent for this transformation. It is a mild reducing agent that is less likely to cause over-reduction or cleavage of the sulfonamide group compared to more potent reagents like lithium aluminum hydride (LiAlH₄).[1]

Q3: How does temperature affect the outcome of the reduction?

Lowering the reaction temperature is a critical parameter for controlling selectivity and minimizing side reactions. Conducting the reduction at 0 °C or even lower temperatures (e.g., -20 °C to -78 °C) can significantly suppress the rates of undesired pathways, such as N-S bond cleavage.

Q4: Can the stereochemistry of the resulting alcohol be controlled?

Yes, the diastereoselectivity of the reduction can be influenced by the choice of reducing agent and reaction conditions. The bulky mesitylsulfonyl group can direct the hydride attack, often leading to a preferential formation of one diastereomer. For more precise control, specialized chiral reducing agents or catalytic asymmetric transfer hydrogenation methods can be employed.[2][3]

Q5: I am observing a new, unexpected peak in my HPLC analysis post-reaction. How can I identify it?

An unexpected peak could correspond to several possibilities, including the over-reduced piperidine, the N-desulfonylated piperidin-4-ol, or a solvent adduct. To identify the unknown peak, you should employ techniques such as mass spectrometry (MS) to determine the molecular weight and NMR spectroscopy to elucidate the structure. Comparing the retention time with commercially available standards, if possible, can also be a quick method of identification.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the reduction of 1-(Mesitylsulfonyl)piperidin-4-one.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low yield of the desired alcohol | - Incomplete reaction. - Degradation of starting material or product. - Significant formation of side products. | - Monitor the reaction closely by TLC or HPLC. Ensure the starting material is fully consumed. - Optimize reaction time and temperature. Avoid prolonged reaction times, especially at elevated temperatures. - Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents of NaBH₄). |

| Presence of over-reduced piperidine | - Use of a too powerful reducing agent. - Elevated reaction temperature. - Prolonged reaction time. | - Switch to a milder reducing agent. If using LiAlH₄, change to NaBH₄. - Perform the reaction at a lower temperature (0 °C or below). - Carefully monitor the reaction and quench it as soon as the starting material is consumed. |

| Evidence of N-S bond cleavage | - Harsh reaction conditions (high temperature, strong reducing agent). - Presence of certain additives or impurities that can catalyze the cleavage. | - Employ milder reducing conditions. Use NaBH₄ in methanol at low temperatures. - Ensure the purity of your starting material and solvents. - Consider alternative reductive methods that are known to be milder towards sulfonamides. [4][5][6][7][8] |

| Poor diastereoselectivity | - Suboptimal reaction conditions that do not favor the formation of one diastereomer. | - Screen different solvents and temperatures. The steric bulk of the solvent can influence the direction of hydride attack. - Explore the use of bulkier reducing agents (e.g., L-Selectride® or K-Selectride®) for potentially higher diastereoselectivity. Be aware that these are more potent and may increase the risk of other side reactions. - Investigate catalytic asymmetric transfer hydrogenation for enantioselective reductions. [3] |

| Difficult purification | - Presence of closely eluting impurities. - The product being an oil or difficult to crystallize. | - Optimize your chromatographic separation. Screen different solvent systems for column chromatography. - Consider derivatization of the alcohol to a more easily purifiable solid, followed by deprotection. - If impurities are acidic or basic, an acid-base extraction during workup can be effective. |

Experimental Protocols

Standard Protocol for the Reduction of 1-(Mesitylsulfonyl)piperidin-4-one with NaBH₄

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(Mesitylsulfonyl)piperidin-4-one (1.0 eq) in anhydrous methanol (10 mL/g of substrate).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the cooled solution. Monitor for any gas evolution.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 1-3 hours).

-

Quenching: Slowly add acetone to the reaction mixture to quench the excess NaBH₄.

-

Work-up: Concentrate the mixture under reduced pressure. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the chemical processes and decision-making during troubleshooting, the following diagrams are provided.

Reaction Pathway and Potential Side Reactions

Caption: Desired reduction pathway and potential side reactions.

Troubleshooting Workflow

Caption: A decision-making workflow for troubleshooting.

References

-

J. Am. Chem. Soc. 2019, 141 (46), 18379–18385. Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. [Link]

-

Org. Lett. 2011, 13 (10), 2626–2629. Ti(O-i-Pr)4/Me3SiCl/Mg-Mediated Reductive Cleavage of Sulfonamides and Sulfonates to Amines and Alcohols. [Link]

-

ChemRxiv. Preprint. Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. [Link]

-

ChemRxiv. Preprint. Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. [Link]

-

ChemRxiv. Preprint. Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. [Link]

-

Org. Lett. 2020, 22 (21), 8499–8504. Nickel-Catalyzed Asymmetric Transfer Hydrogenation and α-Selective Deuteration of N-Sulfonyl Imines with Alcohols: Access to α-Deuterated Chiral Amines. [Link]

-

J. Org. Chem. 2013, 78 (1), 277–284. Stereoselective Approach to cis-2,3-Disubstituted Piperidines via Reduction of N-Acyliminium Ion Intermediate: Enantioselective Synthesis of (+)-(2S,3S)-CP-99,994. [Link]

-

RUA. 2015. Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. [Link]

-

Angew. Chem. Int. Ed. 2021, 60 (5), 2419-2424. Cooperative Brønsted Acid and Photo-Promoted Stereoselective Synthesis of Substituted Piperidones. [Link]

-

J. Am. Chem. Soc. 2015, 137 (40), 12975–12981. Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. [Link]

-

J. Am. Chem. Soc. 2011, 133 (12), 4501–4507. Highly Diastereoselective Arylations of Substituted Piperidines. [Link]

-

Org. Lett. 2000, 2 (22), 3465–3467. A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. [Link]

-

Beilstein J. Org. Chem. 2022, 18, 354-360. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. [Link]

-

DTIC. 2025. Piperidine Synthesis. [Link]

-

Dalton Trans. 2020, 49 (3), 678-685. Nickel-catalyzed transfer hydrogenation of ketones using ethanol as a solvent and a hydrogen donor. [Link]

-

Taylor & Francis Online. 2007. Synthesis of Piperidine Derivatives by Reduction of Pyridinium Salts. [Link]

-